(1-methyl-1H-indazol-7-yl)methanamine

Medicinal Chemistry Drug Design Permeability Optimization

(1-Methyl-1H-indazol-7-yl)methanamine (CAS 1144044-80-3) is an N-methylated indazole bearing a primary aminomethyl substituent at the 7-position. With a molecular formula of C₉H₁₁N₃, a molecular weight of 161.20 g/mol, and a computed XLogP3 of 0.4, this small-molecule building block is exclusively utilized as a synthetic intermediate in medicinal chemistry.

Molecular Formula C9H11N3
Molecular Weight 161.20
CAS No. 1144044-80-3
Cat. No. B3039511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-indazol-7-yl)methanamine
CAS1144044-80-3
Molecular FormulaC9H11N3
Molecular Weight161.20
Structural Identifiers
SMILESCN1C2=C(C=CC=C2CN)C=N1
InChIInChI=1S/C9H11N3/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,5,10H2,1H3
InChIKeyWZOAEPYOQRNXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-1H-indazol-7-yl)methanamine (CAS 1144044-80-3) — Key Physicochemical and Identity Data for Research Sourcing


(1-Methyl-1H-indazol-7-yl)methanamine (CAS 1144044-80-3) is an N-methylated indazole bearing a primary aminomethyl substituent at the 7-position [1]. With a molecular formula of C₉H₁₁N₃, a molecular weight of 161.20 g/mol, and a computed XLogP3 of 0.4, this small-molecule building block is exclusively utilized as a synthetic intermediate in medicinal chemistry [1]. Its defining structural feature—a methyl group at the N1 position of the indazole—distinguishes it from the unsubstituted 1H-indazole analog and critically influences its physicochemical profile and reactivity, making it a non-interchangeable starting material for lead optimization campaigns .

Why (1H-Indazol-7-yl)methanamine or 3-Methyl Isomers Cannot Replace (1-Methyl-1H-indazol-7-yl)methanamine in Lead Optimization


Generic substitution with the unsubstituted analog (1H-indazol-7-yl)methanamine (CAS 944904-20-5) or the 3-methyl isomer fails because the N1-methyl group fundamentally alters the molecule's hydrogen-bonding capacity and topological polarity [1][2]. Specifically, N-methylation reduces the hydrogen bond donor (HBD) count from 2 to 1 and shrinks the topological polar surface area (TPSA) from 54.7 Ų to 43.8 Ų relative to the NH analog [1][2]. These differences are decisive for medicinal chemists optimizing membrane permeability and oral bioavailability. Furthermore, the N1-methyl locks the indazole tautomeric form, ensuring that the 7-aminomethyl group remains the sole reactive handle for derivatization; the NH analog undergoes tautomeric equilibration that can produce unwanted N-alkylated regioisomers, compromising synthetic yield and purity. The following evidence demonstrates why procurement specifications must explicitly include the N1-methyl, 7-aminomethyl substitution pattern.

Head-to-Head Physicochemical and Application-Based Differentiation of (1-Methyl-1H-indazol-7-yl)methanamine


Hydrogen Bond Donor Count Reduction vs. Unsubstituted 1H-Indazole Analog

The N1-methyl group on (1-methyl-1H-indazol-7-yl)methanamine eliminates the indazole N-H hydrogen bond donor, reducing the total HBD count to 1 [1]. The direct comparator, (1H-indazol-7-yl)methanamine (CAS 944904-20-5), retains the N-H proton and consequently possesses an HBD count of 2 [2]. A lower HBD count is quantitatively correlated with improved passive membrane permeability, a critical parameter in oral drug design [3].

Medicinal Chemistry Drug Design Permeability Optimization

Topological Polar Surface Area (TPSA) Reduction Improving Predicted Oral Absorption

The TPSA of (1-methyl-1H-indazol-7-yl)methanamine is 43.8 Ų, which is notably lower than the 54.7 Ų TPSA calculated for the unsubstituted (1H-indazol-7-yl)methanamine [1][2]. The 10.9 Ų reduction (approximately 20% decrease) brings the scaffold well below the established 60 Ų threshold for favorable oral absorption, while the comparator remains closer to this boundary and exceeds the 55 Ų cut-off often used for blood-brain barrier penetration prediction [3].

ADME Prediction Oral Bioavailability Blood-Brain Barrier Physicochemical Property Design

Tautomeric Lock Enables Exclusive 7-Position Regioselective Derivatization

Indazole tautomerism in the 1H-unsubstituted analog equilibriates between the 1H and 2H forms, potentially yielding competing N1- and N2-alkylated products during synthesis [1]. By incorporating an N1-methyl substituent, (1-methyl-1H-indazol-7-yl)methanamine eliminates this tautomeric equilibrium, providing a single, defined nucleophilic site at the 7-aminomethyl group for further functionalization [2]. This contrasts with (3-methyl-1H-indazol-7-yl)methanamine (CAS 1552214-93-3), where the methyl group at C3 does not block tautomerism at N1/N2, preserving the regioselectivity ambiguity.

Synthetic Chemistry Fragment-Based Drug Discovery Library Synthesis Regioselective Alkylation

Validated Building Block Provenance in RORγ Inverse Agonist Program with Sub-100 nM Potency

The (1-methyl-1H-indazol-7-yl)methyl group is a critical fragment in a series of RORγ inverse agonists disclosed in US Patent 10,829,481, leading to compound I-137 [1]. In a cell-free competition binding assay using a commercially available radio-ligand, compound I-137 exhibited a Ki of less than 100 nM, qualifying it as a potent sub-100 nM lead molecule [1]. In contrast, patent data shows that a closely related analog using a 1H-indazol-4-ylmethyl attachment point (compound I-127) also had Ki < 100 nM, but a comparator compound I-157 with a divergent pharmacophore showed Ki > 1,000 nM, illustrating the crucial role of the specific regioisomeric attachment vector provided by this building block [2].

RORγ Nuclear Receptor Autoimmune Disease Inverse Agonist Inflammation

Application in Class IIa HDAC Inhibitor Program with Demonstrated Cellular Selectivity Potential

The 1-methyl-1H-indazol-7-yl group has been incorporated into a cyclopentanecarboxamide scaffold yielding a potent HDAC4 inhibitor, (1S,3R*)-1-(3-fluoro-2-methylphenyl)-N-hydroxy-3-(1-methyl-1H-indazol-7-yl)cyclopentanecarboxamide, disclosed in US Patent 9,783,488, Example 60 [1]. This compound shows an IC50 of 360 nM against the HDAC4 catalytic domain [1]. A comparator compound from the same patent series, Example 91, which uses an indazol-6-yloxy regioisomeric attachment instead of the 7-yl carbon linkage, exhibited an IC50 of 290 nM, a modest 1.24-fold difference [2]. This contrasts with a non-indazole comparator (Example 21, N-hydroxy-1-phenylcyclopentanecarboxamide) which had a poor IC50 of 11,400 nM, underscoring the essential role of the indazole core itself [3].

Epigenetics HDAC4 Histone Deacetylase Cancer Neurological Disease

Optimal Procurement Scenarios for (1-Methyl-1H-indazol-7-yl)methanamine Based on Quantitative Evidence


Optimizing Lead-Like Properties in CNS and Oral Drug Discovery Programs

For medicinal chemistry teams balancing potency with ADME parameters, (1-methyl-1H-indazol-7-yl)methanamine should be selected over (1H-indazol-7-yl)methanamine as the indazole fragment of choice. As established in Section 3, the target compound has a reduced HBD count (1 vs. 2) [1][2] and a significantly lower TPSA (43.8 vs. 54.7 Ų) compared to its unsubstituted analog [1][2]. These physicochemical advantages directly translate to a higher predicted probability of passive membrane permeation and oral absorption, making it a strategically superior starting material for lead series where brain penetration or oral bioavailability is a key optimization parameter.

Building High-Fidelity Compound Libraries with Defined Regiochemistry

In parallel synthesis efforts or fragment-based screening library construction, the structural certainty afforded by the N1-methyl group eliminates the risk of regioisomeric product mixtures. As detailed in Section 3, the absence of an indazole N-H proton means that reactions (e.g., reductive aminations, amide couplings) at the 7-aminomethyl group proceed without competing alkylation at N1 or N2 [3]. This provides a clear operational advantage over the tautomeric (1H-indazol-7-yl)methanamine or the (3-methyl-1H-indazol-7-yl)methanamine, where product ambiguity requires additional purification steps and analytical verification, increasing cost and reducing throughput in high-throughput chemistry settings.

Developing RORγ Inverse Agonists for Autoimmune and Inflammatory Disease Targets

Research groups initiating programs on RORγt or related nuclear receptors should prioritize procurement of (1-methyl-1H-indazol-7-yl)methanamine based on its validated performance in patent-protected chemical matter. As evidenced in Section 3, a compound derived from this specific building block achieved sub-100 nM binding affinity against human RORγ, a validated target for Th17-driven autoimmune diseases [4]. Substituting this building block with a divergent chemotype resulted in a >10-fold loss in potency (Ki > 1,000 nM), demonstrating the critical contribution of the 1-methyl-1H-indazol-7-yl attachment vector to high-affinity target engagement [5].

Expanding SAR for Class IIa HDAC Inhibitors with Novel Binding-Site Vectors

Teams working on subtype-selective HDAC inhibitors, particularly those targeting HDAC4 for oncology or neurological indications, will find (1-methyl-1H-indazol-7-yl)methanamine to be a strategically justified procurement. The evidence in Section 3 confirms that the 1-methyl-1H-indazol-7-yl group, when incorporated into a cyclopentanecarboxamide warhead-scaffold, produces an HDAC4 inhibitor with an IC50 of 360 nM [6]. This potency is comparable to that achieved with the 6-yloxy-substituted regioisomer (IC50 = 290 nM) [7], offering medicinal chemists an orthogonal exit vector for binding-site extension. This is crucial for exploring interactions with less conserved surface residues to achieve isoform selectivity within the class IIa HDAC family.

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